

In-Depth Technical Guide: 1-Benzyl-3chloroazetidine

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Compound of Interest		
Compound Name:	1-Benzyl-3-chloroazetidine	
Cat. No.:	B15124215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-3-chloroazetidine**, a key intermediate in synthetic organic chemistry. Due to its limited commercial availability, this guide focuses on its synthesis from a readily available precursor, **1-Benzyl-3-hydroxyazetidine**. This document furnishes detailed experimental protocols, key chemical data, and a list of suppliers for the starting material, targeting professionals in research and drug development.

Core Compound Data

While a specific CAS number for **1-Benzyl-3-chloroazetidine** is not consistently reported in major chemical databases, it is recognized as a crucial synthetic intermediate. The hydrochloride salt is the more commonly handled form of this compound. The primary route to obtaining **1-Benzyl-3-chloroazetidine** is through the chlorination of 1-Benzyl-3-hydroxyazetidine.

Table 1: Physicochemical Properties of the Starting Material: 1-Benzyl-3-hydroxyazetidine



Property	Value
CAS Number	103535-08-0
Molecular Formula	C10H13NO
Molecular Weight	163.22 g/mol
Appearance	White to off-white crystalline powder
Melting Point	78-82 °C
Boiling Point	Decomposes before boiling
Solubility	Soluble in methanol, chloroform, and ethyl acetate.

Synthesis of 1-Benzyl-3-chloroazetidine

The most common and effective method for the synthesis of **1-Benzyl-3-chloroazetidine** is the chlorination of **1-Benzyl-3-hydroxyazetidine** using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of 1-Benzyl-3-hydroxyazetidine

This protocol details the conversion of 1-Benzyl-3-hydroxyazetidine to **1-Benzyl-3-chloroazetidine** hydrochloride.

Materials:

- 1-Benzyl-3-hydroxyazetidine
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous
- Diethyl ether, anhydrous
- Nitrogen or Argon gas supply



- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and filter paper
- Schlenk line or equivalent inert atmosphere setup

Procedure:

- Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with nitrogen gas.
- Dissolution of Starting Material: 1-Benzyl-3-hydroxyazetidine (1 equivalent) is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath.
- Addition of Thionyl Chloride: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and solvent.
- Precipitation and Isolation: The resulting residue is triturated with anhydrous diethyl ether to precipitate the **1-Benzyl-3-chloroazetidine** hydrochloride salt.
- Purification: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the final product as a solid.



Safety Precautions: Thionyl chloride is a corrosive and lachrymatory reagent. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Suppliers of Starting Material

For researchers looking to synthesize **1-Benzyl-3-chloroazetidine**, the key is to source high-purity **1-Benzyl-3-hydroxyazetidine**.

Table 2: Selected Suppliers of 1-Benzyl-3-hydroxyazetidine (CAS: 103535-08-0)

Supplier	Location
Sigma-Aldrich	Global
TCI Chemicals	Global
Combi-Blocks	San Diego, CA, USA
AstaTech	Bristol, PA, USA
BLD Pharm	Shanghai, China

This list is not exhaustive and other suppliers may be available.

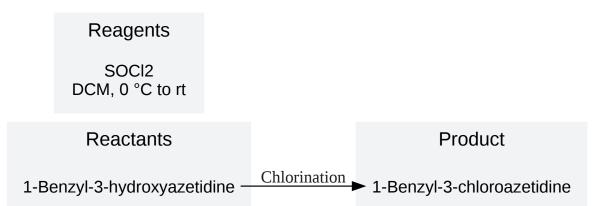
Visualizing the Synthesis

To aid in the understanding of the synthetic process, the following diagrams illustrate the chemical transformation and the experimental workflow.

Synthetic Pathway



Synthesis of 1-Benzyl-3-chloroazetidine

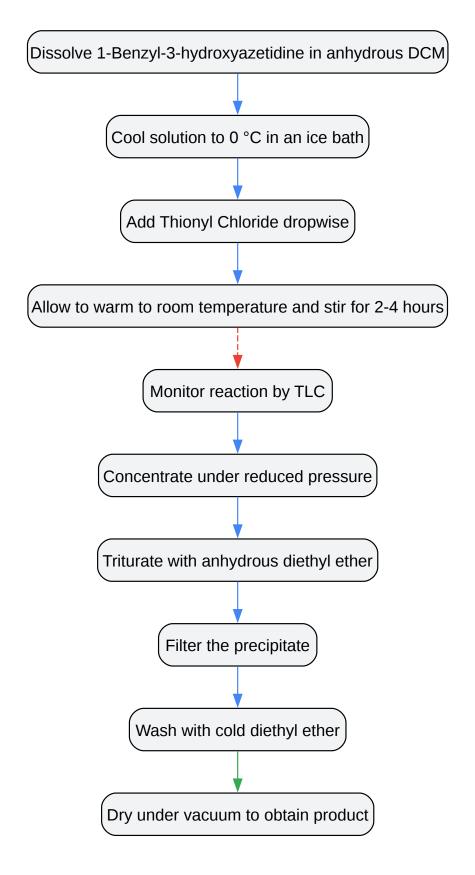


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Caption: Synthetic route from 1-Benzyl-3-hydroxyazetidine.

Experimental Workflow





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Caption: Step-by-step experimental workflow for the synthesis.



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